2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-5-12(2)14(10-11)16(21)18-9-8-17-15-7-6-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHJLKPAXMAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCNC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylaniline with an appropriate acyl chloride to form the benzamide core.
Introduction of the Pyridazine Moiety: The next step involves the introduction of the pyridazine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with 6-methylpyridazine under suitable conditions.
Final Coupling: The final step involves the coupling of the intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with benzamide derivatives documented in patents and synthetic studies (). Below is a comparative analysis based on substituents, molecular features, and inferred activities:
| Compound ID/Name | Core Structure | Key Substituents | Molecular Features | Potential Activity/Application |
|---|---|---|---|---|
| Target Compound | Benzamide | 2,5-Dimethyl; ethylamino-linked 6-methylpyridazine | Pyridazine ring, methyl groups | Kinase inhibition, anticancer |
| Compound 15 (Ev3) | Benzamide | 2-[(2-Thienylmethyl)thio]; 3-cyano-pyridinyl amino | Thiophene, thioether, cyano group | Antiviral, antiplatelet aggregation |
| Compound 45 (Ev3) | Benzamide | [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio; 3,5-dichloro-pyridinyl amino | Oxadiazole, chloro substituents | Anticancer, antithrombotic |
| Compound 55 (Ev3) | Benzamide | 2-[(2-Thienylmethyl)thio]; benzothiazolyl amino | Benzothiazole, thioether | Antithrombotic, antiproliferative |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev1) | Benzamide | 2-Hydroxy-1,1-dimethylethyl; 3-methyl | Hydroxy-tertiary alcohol | Metal-catalyzed C–H functionalization |
Key Observations:
Oxadiazole-containing analogs (e.g., Compound 45) exhibit metabolic stability due to their aromatic nitrogen-oxygen systems, whereas the pyridazine in the target compound may improve solubility .
Substituent Effects: The 2,5-dimethyl groups on the benzamide core likely enhance lipophilicity and membrane permeability compared to nitro (Compound 20, Ev3) or cyano (Compound 15) substituents, which are more polar . Thioether linkages in analogs (e.g., Compound 15) may confer oxidative instability compared to the ethylamino linker in the target compound .
Pharmacological Implications :
- Pyridazine derivatives are associated with kinase inhibition (e.g., ABL1, EGFR), suggesting the target compound could share this mechanism. In contrast, thienylmethylthio analogs (Compound 15) may target viral proteases or platelet receptors .
- The absence of nitro or chloro groups (common in cytotoxic agents) in the target compound may reduce off-target toxicity compared to Compound 45 .
Computational and Experimental Insights
- AutoDock Vina () is widely used to predict binding affinities and modes. The pyridazine moiety’s planar structure may favor π-π stacking in ATP-binding pockets, a feature less pronounced in thiophene-based analogs .
- Synthetic Routes: The target compound’s ethylamino-pyridazine linkage could be synthesized via amide coupling, analogous to methods in , but requiring pyridazine-amine intermediates .
Biological Activity
2,5-Dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H20N4
- Molecular Weight : 272.35 g/mol
- CAS Number : 1206997-83-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing cellular processes related to inflammation, cancer progression, and neurodegenerative diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammatory responses in various models.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds within the same class. Below is a summary of relevant findings:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzamide Backbone : The starting material undergoes acylation to form the benzamide structure.
- Introduction of the Pyridazinyl Group : A pyridazine derivative is introduced through nucleophilic substitution.
- Final Modifications : Methyl groups are added to achieve the desired substitution pattern.
The structure-activity relationship studies indicate that modifications on the benzene ring and pyridazine moiety significantly influence the biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
